- Modulation of phosphoryl transferase activity of glutamine synthetase, World Intellectual Property Organization, , ,

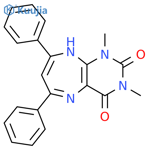

Cas no 961-45-5 (1,3-Dimethyl-8-phenylxanthine)

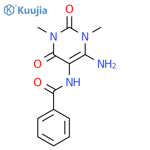

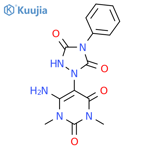

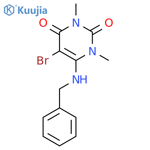

1,3-Dimethyl-8-phenylxanthine structure

Nome del prodotto:1,3-Dimethyl-8-phenylxanthine

1,3-Dimethyl-8-phenylxanthine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-phenyl-

- 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione

- 8-PHENYLTHEOPHYLLINE CRYSTALLINE

- 1,3-dimethyl-7-phenylxanthine

- 1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,7-dihydro-purine-2,6-dione

- 1,3-dimethyl-8-phenyl-3,9-dihydro-purine-2,6-dione

- 1,3-Dimethyl-8-phenylxanthine

- 1H-Purine-2,6-dione,2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl

- 8-Phenyltheophylline

- Lopac-P-2278

- Theophylline,8-phenyl

- 1,3-Dimethyl-8-phenylxanthine crystalline

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl- (9CI)

- 3,9-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione (ACI)

- Theophylline, 8-phenyl- (6CI, 7CI, 8CI)

- 1,3-Dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione

- 3,7-Dihydro-1,3-dimethyl-8-phenyl-1H-purine-2,6-dione

- 8-Phenyl-1,3-dimethylxanthine

- 8-PT

- NSC 14127

- CCG-204999

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-(9CI)

- 1H-PURINE-2,6-DIONE, 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-

- NCGC00015807-06

- PDSP2_000325

- 1H-Purine-2,6-dione, 2,3,6,7-tetrahydro-1,3-dimethyl-8-phenyl-

- Theophylline, 8-phenyl-

- VU0254233-3

- STL293634

- PD015130

- AKOS015905559

- Q4644289

- UNII-E6M543P3BL

- HMS3262H16

- NCGC00015807-02

- SDCCGSBI-0050892.P002

- CHEMBL62350

- BDBM82015

- E6M543P3BL

- PDSP2_000320

- BDBM50391224

- SMR000058251

- NSC-14127

- PDSP1_000327

- MFCD00005582

- DTXSID90242119

- Tox21_500917

- NCGC00261602-01

- SR-01000076062-1

- AKOS002153928

- EU-0100917

- DTXCID40164610

- CAS_1922

- 1,3-DIMETHYL-8-PHENYLXANTHINE, CRYSTALLINE

- 1,3-dimethyl-8-phenyl-3,9-dihydro-1h-purine-2,6-dione

- NCGC00015807-04

- NCGC00094228-02

- Lopac0_000917

- MLS000069624

- LP00917

- PDSP1_000322

- NSC14127

- 1,3-dimethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- SR-01000076062

- NSC_1922

- Oprea1_390706

- NCGC00015807-01

- 3,9-DIHYDRO-1,3-DIMETHYL-8-PHENYL-1H-PURINE-2,6-DIONE

- DB-057624

- CS-0044810

- P 2278

- NCGC00094228-01

- NCGC00015807-03

- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-phenyl-

- SCHEMBL516432

- 8-PHENYL THEOPHYLLINE

- 961-45-5

-

- MDL: MFCD00005582

- Inchi: 1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)

- Chiave InChI: PJFMAVHETLRJHJ-UHFFFAOYSA-N

- Sorrisi: O=C1N(C)C(=O)N(C)C2=C1NC(C1C=CC=CC=1)=N2

Proprietà calcolate

- Massa esatta: 256.09600

- Massa monoisotopica: 256.096

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 19

- Conta legami ruotabili: 1

- Complessità: 394

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: niente

- Superficie polare topologica: 69.3A^2

- Conta Tautomer: 4

Proprietà sperimentali

- Colore/forma: Cristalli da biancastro a giallo chiaro

- Densità: 1.4±0.1 g/cm3

- Punto di fusione: >300 °C (lit.)

- Punto di ebollizione: 517.7±42.0 °C at 760 mmHg

- Punto di infiammabilità: 266.9±27.9 °C

- Indice di rifrazione: 1.639

- Solubilità: H2O: slightly soluble

- PSA: 72.68000

- LogP: 0.62730

- Pressione di vapore: 0.0±1.3 mmHg at 25°C

- Solubilità: Leggermente solubile in acqua

1,3-Dimethyl-8-phenylxanthine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: H303+H313+H333

- RTECS:UO8445700

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,3-Dimethyl-8-phenylxanthine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1,3-Dimethyl-8-phenylxanthine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D480168-10mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 10mg |

$58.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-1g |

8-PHENYLTHEOPHYLLINE |

961-45-5 | 1g |

¥9808.0 | 2021-09-04 | ||

| TRC | D480168-25mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 25mg |

$92.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100 mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100MG |

¥1,053.00 | 2023-07-11 | |

| A2B Chem LLC | AJ23024-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$266.00 | 2024-07-18 | ||

| TRC | D480168-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$ 236.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02731-100mg |

8-PHENYLTHEOPHYLLINE |

961-45-5 | - | 100mg |

¥2138.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-253981-100mg |

1,3-Dimethyl-8-phenylxanthine, |

961-45-5 | ≥98% | 100mg |

¥1053.00 | 2023-09-05 | |

| A2B Chem LLC | AJ23024-100mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 100mg |

$350.00 | 2024-07-18 | ||

| TRC | D480168-50mg |

1,3-Dimethyl-8-phenylxanthine |

961-45-5 | 50mg |

$ 150.00 | 2023-09-07 |

1,3-Dimethyl-8-phenylxanthine Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Triethyl orthoacetate Solvents: Dimethylformamide ; 10 h, reflux

Riferimento

- Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives, Archiv der Pharmazie (Weinheim, 2007, 340(1), 26-31

Synthetic Routes 3

Condizioni di reazione

1.1 Solvents: Dimethylformamide

Riferimento

- New purine synthesis, Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (17), 1068-9

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 5 min, reflux

Riferimento

- Synthesis of Purines and Other Fused Imidazoles from Acyclic Amidines and Guanidines, Organic Letters, 2005, 7(9), 1833-1835

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Nitrobenzene

Riferimento

- Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione, Journal of the Chemical Society, 1977, (20), 2285-8

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ammonia , Thionyl chloride Solvents: Water

Riferimento

- Oxidative cyclization of 6-amino-5-benzylideneamino-1,3-dimethyluracils with thionyl chloride. A convenient synthesis of 8-substituted theophyllines, Chemical & Pharmaceutical Bulletin, 1977, 25(3), 495-7

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: 1,2-Dimethoxyethane ; 5 min, reflux; reflux; 25 min, reflux; reflux → rt

Riferimento

- Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors, Bioorganic & Medicinal Chemistry, 2010, 18(6), 2081-2088

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Acetonitrile , Water ; rt

1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C

1.2 Reagents: 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate (Merrifield resin-supported) ; 1 - 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; rt → reflux; reflux; reflux → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5.0, 0 °C

Riferimento

- Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivatives, Tetrahedron Letters, 2012, 53(35), 4631-4635

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Reactions of 5,6-diamino-1,3-dimethyluracil with chalcone halo derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1992, (7), 947-54

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: tert-Butyl peroxide Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 4 h, rt → 90 °C

Riferimento

- Concise Xanthine Synthesis through a Double-Amidination Reaction of a 6-Chlorouracil with Amidines using Base-Metal Catalysis, ChemSusChem, 2017, 10(3), 624-628

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Dimethylformamide

Riferimento

- High chemical reactivity of 5-azidouracils and its synthetic application: novel synthesis of 8-substituted 1,3-dimethylxanthine derivatives, Heterocycles, 1997, 46, 547-554

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Copper bromide (CuBr2) Solvents: Toluene ; 36 h, 110 °C

Riferimento

- Cu-Catalyzed C-H Activation Reaction: One-Pot Direct Synthesis of Xanthine and Uric Acid Derivatives from 5-Bromouracil, Synlett, 2021, 32(17), 1757-1761

1,3-Dimethyl-8-phenylxanthine Raw materials

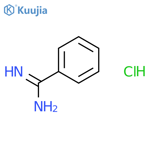

- benzenecarboximidamide hydrochloride

- 5,6-diamino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 4-Amino-1,3-dimethyl-5-nitrosouracil x-H2O

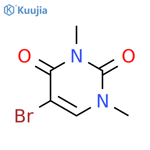

- 5-Bromo-1,3-dimethyluracil

- 6-amino-5-(benzylideneamino)-1,3-dimethylpyrimidine-2,4-dione

- 1,3-Dimethyl-6,8-diphenyl-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,9H)-dione

- N-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- N-(5-Bromo-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)benzenecarboximidamide

- 2,4(1H,3H)-Pyrimidinedione, 5-bromo-1,3-dimethyl-6-[(phenylmethyl)amino]-

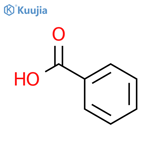

- Benzoic acid

- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl)-1,3-dimethyl-

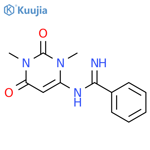

- Benzamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-

- 5-Amino-1,3-dimethyl-6-[(phenylmethylene)amino]-2,4(1H,3H)-pyrimidinedione

- Benzaldehyde, 2,2-dimethylhydrazone, (1E)-

1,3-Dimethyl-8-phenylxanthine Preparation Products

1,3-Dimethyl-8-phenylxanthine Letteratura correlata

-

1. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranesKeitaro Senga,Hashime Kanazawa,Sadao Nishigaki J. Chem. Soc. Chem. Commun. 1976 155a

-

2. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformateFumio Yoneda,Masatsugu Higuchi,Shigeru Matsumoto J. Chem. Soc. Perkin Trans. 1 1977 1754

-

3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551

-

Fumio Yoneda,Kazuko Ogiwara,Michiko Kanahori,Sadao Nishigaki J. Chem. Soc. D 1970 1068

-

5. A new, general synthesis of purinesFumio Yoneda,Tomohisa Nagamatsu J. Chem. Soc. Perkin Trans. 1 1976 1547

961-45-5 (1,3-Dimethyl-8-phenylxanthine) Prodotti correlati

- 57000-13-2(1H-Purine-2,6-dione,3,9-dihydro-1,3-dimethyl-8-[(phenylmethyl)amino]-)

- 75922-48-4(1,3-Diethyl-8-phenylxanthine)

- 19844-93-0(3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2137830-88-5(2-{1-(tert-butoxy)carbonyl-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid)

- 1923238-87-2(Pyridazin-4-ol hydrobromide)

- 91915-68-3(2,4-Bis(trifluoromethyl)quinoline)

- 2228248-43-7(1-chloro-3-4-(trifluoromethyl)phenylbutan-2-ol)

- 2418694-75-2(1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine)

- 1331185-69-3(3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide)

- 2228359-16-6(4-(2-fluoro-6-nitrophenyl)butan-2-ol)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso